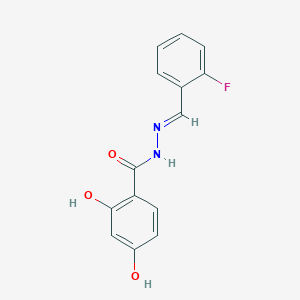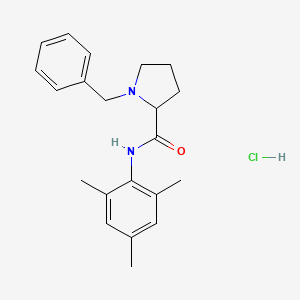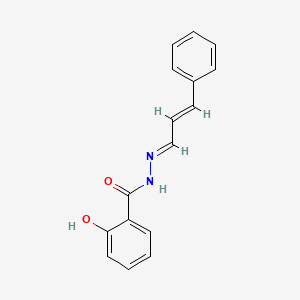![molecular formula C17H11ClN2O4 B3856925 2-acetyl-3-[(3-chlorophenyl)imino]-6-nitro-1-indanone](/img/structure/B3856925.png)
2-acetyl-3-[(3-chlorophenyl)imino]-6-nitro-1-indanone
Descripción general
Descripción
2-acetyl-3-[(3-chlorophenyl)imino]-6-nitro-1-indanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'Chlorfenapyr' and is widely used as a pesticide that is effective against a wide range of pests.
Mecanismo De Acción
The mechanism of action of 2-acetyl-3-[(3-chlorophenyl)imino]-6-nitro-1-indanone is based on its ability to disrupt the cellular respiration process in pests. This compound inhibits the activity of the mitochondrial respiratory chain, leading to the depletion of ATP levels in the cells. This results in the death of the pests.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been reported that this compound can cause oxidative stress and damage to DNA in certain cell types. Additionally, this compound has been shown to have an inhibitory effect on the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-acetyl-3-[(3-chlorophenyl)imino]-6-nitro-1-indanone in lab experiments include its high efficacy against a wide range of pests and its potential use in the treatment of various diseases. However, the limitations of using this compound include its potential toxicity to non-target organisms and the need for careful handling due to its hazardous nature.
Direcciones Futuras
There are several future directions for research on 2-acetyl-3-[(3-chlorophenyl)imino]-6-nitro-1-indanone. One potential direction is the development of safer and more effective pesticides based on this compound. Additionally, research could focus on the potential use of this compound in the treatment of cancer and other diseases. Finally, further studies could be conducted to better understand the biochemical and physiological effects of this compound on various cell types.
Aplicaciones Científicas De Investigación
The scientific research application of 2-acetyl-3-[(3-chlorophenyl)imino]-6-nitro-1-indanone is vast and varied. This compound has been extensively studied for its potential use as a pesticide due to its high efficacy against a wide range of pests. Additionally, this compound has also been studied for its potential use in the treatment of various diseases, including cancer.
Propiedades
IUPAC Name |
2-acetyl-3-(3-chlorophenyl)imino-6-nitroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c1-9(21)15-16(19-11-4-2-3-10(18)7-11)13-6-5-12(20(23)24)8-14(13)17(15)22/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARNELFPDHMAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=NC2=CC(=CC=C2)Cl)C3=C(C1=O)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3856847.png)
![N-[5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]-1-butanesulfonamide](/img/structure/B3856858.png)

![1-benzyl-N-[2-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3856871.png)
![5-hydroxy-2-{[4-(4-nitrophenoxy)benzoyl]amino}benzoic acid](/img/structure/B3856878.png)





![4-[2-(2-chloro-4-methylphenoxy)ethyl]morpholine](/img/structure/B3856916.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(methoxymethyl)propyl]-3-isoxazolecarboxamide](/img/structure/B3856927.png)
![4-bromo-N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B3856933.png)
methyl]-2,4-pentanedione](/img/structure/B3856947.png)
